molecular formula C14H13ClFN3OS B11388208 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11388208
M. Wt: 325.8 g/mol
InChI Key: AMAGTYRXPXOUAT-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Incorporation of the propan-2-ylsulfanyl group: This can be done through a thiolation reaction using reagents like thiols or disulfides.

    Formation of the carboxamide group: This can be achieved through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with biomolecules and its potential as a probe in biochemical assays.

Medicine

The compound could be explored for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industrial applications, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-fluorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-fluorophenyl)-2-(butylthio)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C14H13ClFN3OS

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13ClFN3OS/c1-8(2)21-14-17-7-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,18,20)

InChI Key

AMAGTYRXPXOUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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